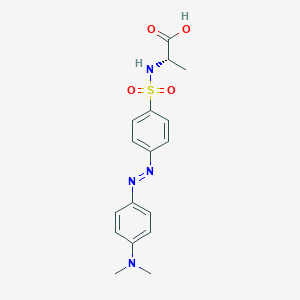

Dabsyl-L-alanine

Descripción

Contextualizing Amino Acid Derivatization Strategies in Chemical Biology

In the realm of chemical biology, the modification of amino acids through derivatization serves to enhance their detectability and improve their separation characteristics in chromatographic methods. This process involves reacting the amino acid with a labeling reagent to introduce a moiety that is readily detectable. actascientific.com A variety of reagents have been developed for this purpose, each with its own set of advantages and limitations. nih.gov Common derivatization agents include phenylisothiocyanate (PITC), o-phthalaldehyde (B127526) (OPA), dansyl chloride, and 9-fluorenylmethyl-chloroformate (FMOC-Cl). actascientific.comnih.govresearchgate.net

The choice of derivatization strategy is often dictated by the analytical method to be used, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). For HPLC, derivatization can be performed either before the chromatographic separation (pre-column) or after (post-column). jasco-global.com Pre-column derivatization is a widely adopted technique due to its ability to produce stable derivatives that can be effectively separated and detected. researchgate.netjasco-global.com

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O4S/c1-12(17(22)23)20-26(24,25)16-10-6-14(7-11-16)19-18-13-4-8-15(9-5-13)21(2)3/h4-12,20H,1-3H3,(H,22,23)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSJGMRRFQPODJE-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20555047 | |

| Record name | N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1-sulfonyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89131-10-2 | |

| Record name | N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1-sulfonyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Elucidation and Kinetic Characterization of Dabsylation

Elucidation of Dabsyl Chloride Reaction Mechanism with Amino Groups

Dabsyl chloride is a versatile reagent that reacts with several functional groups found in amino acids, enabling their detection and quantification. chemimpex.com The sulfonyl chloride group in dabsyl chloride is highly electrophilic and susceptible to nucleophilic attack by the free electron pairs on nitrogen and oxygen atoms.

Reactivity with Primary Amino Groups

The primary amino group of amino acids, such as the α-amino group in L-alanine, readily reacts with dabsyl chloride. researchgate.netwikipedia.orgmedchemexpress.com This reaction is a nucleophilic substitution where the nitrogen atom of the amino group attacks the sulfur atom of the sulfonyl chloride. This leads to the displacement of the chloride ion and the formation of a stable sulfonamide linkage. nih.gov The reaction is typically carried out in an alkaline medium (pH 8.5-9.5) to ensure the amino group is in its deprotonated, nucleophilic state. researchgate.netscribd.com

Reactivity with Secondary Amino Groups

Dabsyl chloride also reacts with secondary amino groups, such as those found in the amino acid proline. researchgate.netwikipedia.orgmedchemexpress.com The mechanism is analogous to the reaction with primary amines, involving a nucleophilic attack by the secondary amine's nitrogen on the sulfonyl chloride. This results in the formation of a stable sulfonamide bond.

Reactivity with Phenolic Hydroxyl Groups

The phenolic hydroxyl group of amino acids like tyrosine can also be derivatized by dabsyl chloride. jascoinc.comcore.ac.uk The reaction occurs under alkaline conditions where the hydroxyl group is deprotonated to a more nucleophilic phenoxide ion. This ion then attacks the sulfonyl chloride, forming a sulfonate ester. Studies have shown that dabsyl chloride can react with the phenolic OH group of various compounds, enhancing their detection. nih.govresearchgate.netresearchgate.net

Reactivity with Imidazole (B134444) Groups

The imidazole group of histidine is another site for dabsylation. scribd.comjascoinc.com The nitrogen atoms in the imidazole ring can act as nucleophiles, particularly at appropriate pH values, and react with dabsyl chloride. This can lead to the formation of mono- or bis-dabsylated derivatives of histidine, depending on the reaction conditions. scribd.com

Formation of Sulfonamide Linkages

The fundamental reaction of dabsylation with amino acids involves the formation of a sulfonamide linkage. This covalent bond between the dabsyl group and the amino acid's amino group is highly stable. wikipedia.orgnih.gov This stability is crucial for subsequent analytical procedures, such as high-performance liquid chromatography (HPLC), as it ensures the integrity of the derivatized amino acid during separation and detection. ablelab.eu

Kinetic Parameters Governing Dabsylation Reactions

The rate and efficiency of dabsylation reactions are influenced by several key parameters, including temperature and pH.

The derivatization reaction is typically performed at elevated temperatures, often around 70°C, to increase the reaction rate. researchgate.netunige.ch This allows for shorter incubation times, generally between 15 and 30 minutes. researchgate.net Increasing the temperature enhances the kinetic energy of the reacting molecules, leading to more frequent and energetic collisions, which accelerates the reaction. chemicals.co.uksolubilityofthings.comacs.org However, excessively high temperatures can lead to the degradation of the dabsylated products. scispace.com

The pH of the reaction medium is another critical factor. Dabsylation is most effective in alkaline conditions, typically within a pH range of 8.5 to 9.5. researchgate.netscribd.com This is because a basic pH ensures that the primary and secondary amino groups are deprotonated and thus more nucleophilic. Studies have shown that the reaction yield is significantly lower at neutral or acidic pH. scispace.com For instance, the formation of the dabsyl derivative of hinokitiol, which contains a hydroxyl group, was found to be maximal at a pH of 9.5. scirp.org

Below is a data table summarizing the optimized conditions for dabsylation reactions based on various research findings.

| Parameter | Optimized Condition | Rationale | Source |

| Temperature | 70°C | Increases reaction rate, reducing incubation time. | researchgate.net, unige.ch |

| pH | 8.5 - 9.5 | Ensures deprotonation of amino groups, enhancing nucleophilicity. | researchgate.net, scribd.com |

| Reaction Time | 15 - 30 minutes | Sufficient for complete derivatization at optimal temperature and pH. | researchgate.net |

| Solvent | Acetonitrile (B52724) or Acetone | Used to dissolve dabsyl chloride. | researchgate.net |

Influence of pH on Reaction Rate and Yield

The pH of the reaction medium is a critical parameter in the dabsylation of L-alanine, significantly influencing both the reaction rate and the final yield of the derivative. The reaction is typically carried out under alkaline conditions, which facilitates the deprotonation of the amino group of L-alanine, thereby increasing its nucleophilicity.

Optimal pH ranges for dabsylation have been reported to be between 8.1 and 10.5. usp.orgresearchgate.net A common practice is to use a sodium bicarbonate buffer to maintain the desired pH. usp.orgmdpi.com For instance, a buffer of 50 mM sodium bicarbonate adjusted to a pH of 8.1 has been utilized effectively. usp.org Other studies have employed carbonate buffers in the pH range of 8.5 to 9.5. researchgate.net The reaction of Dabsyl-Cl with the primary amino group of L-alanine proceeds efficiently under these alkaline conditions, leading to the formation of a stable sulfonamide bond. mdpi.com

Table 1: Reported pH Conditions for Dabsylation of Amino Acids

| pH Range | Buffer System | Source |

|---|---|---|

| 8.1 | 50 mM Sodium Bicarbonate | usp.org |

| 8.5 - 9.5 | Carbonate Buffer | researchgate.net |

| 9.2 | Borate Buffer | researchgate.net |

| 9.5 - 10.0 | Aqueous-organic mixture | researchgate.netresearchgate.net |

| 10.1 | Sodium Carbonate-Bicarbonate | nih.gov |

Temperature-Dependent Reaction Kinetics

Temperature plays a significant role in the kinetics of the dabsylation reaction. Elevated temperatures are generally employed to accelerate the reaction between Dabsyl-Cl and L-alanine.

Studies have shown that the reaction is commonly performed at temperatures ranging from 37°C to 70°C. mdpi.comresearchgate.netnih.gov For example, incubation at 70°C for 10 to 30 minutes is a frequently cited condition for achieving complete derivatization. researchgate.netasm.org One study optimized the derivatization temperature to 70°C for 20 minutes. mdpi.com Another investigation into the biosynthesis of L-alanine also utilized a temperature of 37°C. nih.gov

The choice of temperature is a balance between achieving a rapid reaction rate and preventing the thermal degradation of the reactants or the Dabsyl-L-alanine product. While higher temperatures increase the reaction rate, excessively high temperatures could potentially lead to unwanted side reactions or decomposition.

Table 2: Temperature Conditions for Dabsylation of Amino Acids

| Temperature (°C) | Incubation Time (minutes) | Source |

|---|---|---|

| 37 | 180 | nih.gov |

| 50 | 5 | usp.org |

| 70 | 10-30 | researchgate.net |

| 70 | 15 | asm.org |

| 70 | 20 | mdpi.com |

Stoichiometric Considerations and Derivatizing Reagent Concentration Effects

The stoichiometry of the reactants, specifically the molar ratio of Dabsyl-Cl to L-alanine, is a critical factor for achieving maximum derivatization efficiency. An excess of the derivatizing reagent is typically used to ensure that all of the L-alanine molecules are converted to their dabsylated form.

The concentration of the Dabsyl-Cl solution is carefully prepared, for instance, by dissolving it in a solvent like acetonitrile. researchgate.netasm.org In one method, a dabsylation reagent was prepared by dissolving 2 mg/mL of dabsyl chloride in acetonitrile. asm.org The use of an excess of Dabsyl-Cl helps to drive the reaction to completion, which is particularly important when analyzing trace amounts of amino acids. However, an excessively large excess of the reagent should be avoided as it can lead to increased background signals and potential interference in subsequent chromatographic analysis.

Investigation of Side Reactions and Competing Hydrolytic Processes

A significant side reaction in the dabsylation process is the hydrolysis of the Dabsyl-Cl reagent. researchgate.net Dabsyl-Cl can react with water present in the reaction mixture, which is a competing process to the desired reaction with L-alanine. This hydrolysis is more pronounced at higher pH values and temperatures. The product of this hydrolysis, dabsyl sulfonic acid, does not interfere with the detection of dabsylated amino acids but reduces the amount of available reagent, potentially leading to incomplete derivatization if the reagent concentration is not sufficiently in excess.

Acid hydrolysis, a common method for protein sample preparation before amino acid analysis, can lead to the partial or complete destruction of certain amino acids. usp.orguniv-rennes1.fr However, dabsylation is a pre-column derivatization technique, and the stability of the this compound derivative itself is of greater concern. Dabsyl-Cl can also react with other functional groups, such as the phenolic hydroxyl group of tyrosine and the imidazole group of histidine, which is a consideration when analyzing complex mixtures of amino acids. jascoinc.com

Stability Assessment of this compound Derivatives

This compound derivatives are known for their excellent stability, which is a significant advantage over other common derivatizing agents. researchgate.netjascoinc.com Once formed, these derivatives are stable for extended periods, even at room temperature. jascoinc.com One source indicates that the derivatized amino acids are very stable, lasting for one month at room temperature. jascoinc.com Another study found that the derivant remains stable for 24 hours. mdpi.com This stability allows for flexibility in the timing of analysis after derivatization and contributes to the reproducibility of the method. The derivatives are also stable under the conditions typically used for reversed-phase HPLC analysis. The chemical stability is noted as being stable under recommended temperatures and pressures. aksci.com

Reproducibility Studies of Dabsylation Protocols

The dabsylation method for amino acid analysis is recognized for its good reproducibility. researchgate.net Consistent and reproducible results are achievable when the reaction parameters, including pH, temperature, reaction time, and reagent concentrations, are carefully controlled. The stability of the dabsyl derivatives also contributes significantly to the method's reproducibility. researchgate.netjascoinc.com

Reproducibility is often assessed by performing multiple analyses of a standard amino acid solution over several days and by different analysts. univ-rennes1.fr The relative standard deviation (RSD) of the retention times and peak areas is then calculated to quantify the method's precision. mdpi.comuniv-rennes1.fr For dabsylation, the RSDs for recoveries have been reported to range from 0.99% to 3.93%, indicating good precision. mdpi.com The ability to obtain consistent derivatization and reliable chromatographic separation makes dabsylation a robust and reproducible method for the quantitative analysis of L-alanine and other amino acids. mdpi.comresearchgate.net

Advanced Chromatographic Separation of Dabsyl L Alanine Derivatives

High-Performance Liquid Chromatography (HPLC) Systems

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of dabsyl-L-alanine and other amino acid derivatives due to its high resolution and sensitivity. jascoinc.comrenyi.hu Pre-column derivatization with reagents like dabsyl chloride is a common strategy to improve the chromatographic properties and detectability of amino acids. researchgate.netjascoinc.com

Reversed-Phase HPLC (RP-HPLC) Architectures

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode used for the separation of this compound derivatives. researchgate.net In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. renyi.hu The separation is based on the hydrophobic interactions between the analytes and the stationary phase. renyi.hu For dabsyl amino acids, this technique offers excellent resolution and is compatible with a wide range of detectors. researchgate.netjascoinc.com

A typical RP-HPLC system for this compound analysis consists of a binary gradient solvent delivery system, a UV detector, and a reversed-phase column, often a C18 or C8. researchgate.netrenyi.hu The mobile phase usually comprises an aqueous buffer (like sodium acetate (B1210297) or trifluoroacetic acid) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). jasco.hu Gradient elution, where the concentration of the organic solvent is increased over time, is almost always employed for separating complex mixtures of dabsyl amino acids, as it effectively elutes compounds with varying hydrophobicities. renyi.hu Detection is typically carried out in the visible region, around 465-468 nm, which is the absorption maximum for dabsyl derivatives, minimizing interference from other sample components. jascoinc.comjasco.hu

Ultra-High-Performance Liquid Chromatography (UHPLC) Implementations

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles to achieve faster and more efficient separations compared to conventional HPLC. jasco.hunih.gov This technology has been successfully applied to the analysis of this compound and other dabsylated amino acids, offering significantly reduced analysis times. jasco.hu

In one application, a UHPLC system equipped with a UV-Vis detector was used for the high-speed analysis of dabsyl amino acids. jasco.hu The separation of 21 dabsylated amino acids, including this compound, was achieved in under 7.5 minutes using a C18 column with 1.8 µm particles. jasco.hu The rapid separation is facilitated by the higher optimal linear velocities and shorter diffusion paths associated with the smaller particles, which maintain high efficiency even at increased flow rates. jasco.huwindows.net The use of UHPLC not only accelerates the analysis but also enhances sensitivity due to the resulting sharper and narrower peaks. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) Approaches

Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique that utilizes a polar stationary phase, similar to normal-phase chromatography, but with mobile phases typical of reversed-phase chromatography, consisting of a high concentration of organic solvent and a small amount of aqueous solvent. HILIC is particularly well-suited for the separation of polar and hydrophilic compounds.

While RP-HPLC is the predominant method for dabsyl-amino acids, HILIC presents an alternative approach, especially when dealing with very polar analytes. rsc.org In HILIC, retention is based on a partitioning mechanism between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase. This can provide different selectivity compared to RP-HPLC. For instance, a study demonstrated the separation of this compound and dabsyl-L-tryptophan using a HILIC mode. rsc.org The higher organic content in the mobile phase used in HILIC can also be advantageous for mass spectrometry (MS) detection, as it promotes more efficient solvent evaporation and can enhance ionization efficiency.

Stationary Phase Chemistry and Column Selection for this compound

The choice of stationary phase is a critical factor in achieving optimal separation of this compound derivatives. The chemical nature of the stationary phase dictates the retention and selectivity of the separation.

Octadecyl (C18) and Octyl (C8) Columns

Octadecyl (C18) and octyl (C8) columns are the most widely used stationary phases in reversed-phase chromatography for the analysis of dabsyl amino acids. researchgate.net These columns consist of silica (B1680970) particles that have been chemically modified with octadecyl or octyl hydrocarbon chains, respectively. sepscience.com

C18 Columns: With their longer alkyl chains, C18 columns are more hydrophobic and generally provide greater retention for non-polar analytes compared to C8 columns. sepscience.com This increased retention can be beneficial for resolving complex mixtures of dabsyl amino acids. Many established methods for the separation of this compound and other amino acid derivatives utilize C18 columns, often with gradient elution to effectively separate all components. researchgate.netjasco.hu

C8 Columns: C8 columns, having shorter alkyl chains, are less retentive than C18 columns. sepscience.com This can lead to shorter analysis times, which is advantageous for high-throughput screening. sepscience.com While C18 is often the first choice, a C8 column can provide adequate separation and may even offer better peak shapes for certain analytes by reducing potential interactions with residual silanol (B1196071) groups on the silica surface. sepscience.comlcms.cz The choice between a C18 and C8 column depends on the specific requirements of the analysis, including the complexity of the sample and the desired analysis time. sepscience.com

| Parameter | C18 Column | C8 Column |

| Chain Length | Eighteen-carbon (octadecyl) | Eight-carbon (octyl) |

| Hydrophobicity | Higher | Lower |

| Retention | Greater for non-polar analytes | Less than C18 |

| Typical Use | General purpose, highly hydrophobic compounds | Moderately hydrophobic compounds, faster analysis |

Monolithic and Core-Shell Column Technologies

In addition to traditional fully porous particle columns, newer technologies like monolithic and core-shell columns offer significant advantages in terms of speed and efficiency for the separation of this compound derivatives.

Monolithic Columns: Monolithic columns are made from a single, continuous rod of porous silica with a bimodal pore structure consisting of large through-pores and smaller mesopores within the silica skeleton. scinews.uzmdpi.com This structure allows for high flow rates with low backpressure, leading to very fast separations. mdpi.com Monolithic C18 columns have been used for the rapid separation of derivatized amino acids, achieving analysis times significantly shorter than conventional particle-packed columns without sacrificing resolution. scinews.uzresearchgate.net

Core-Shell Columns: Core-shell columns feature particles composed of a solid, non-porous core surrounded by a porous shell of silica. windows.netconicet.gov.ar This design reduces the diffusion path length for analytes, leading to very high efficiencies and narrower peaks, similar to sub-2 µm particles but at lower backpressures. windows.netconicet.gov.ar Core-shell C18 columns have been shown to provide excellent performance in the separation of amino acid derivatives, offering a significant improvement in efficiency over traditional fully porous particles. conicet.gov.ar The comparison between monolithic and core-shell columns for separating amino acid derivatives has shown that both technologies can significantly improve separation efficiency and reduce analysis time. conicet.gov.ar

| Column Technology | Key Features | Advantages for this compound Separation |

| Monolithic | Single porous rod, high permeability | Fast analysis times, low backpressure, high flow rates. mdpi.com |

| Core-Shell | Solid core with a porous outer shell | High efficiency, sharp peaks, compatible with standard HPLC systems. windows.netconicet.gov.ar |

Pentafluorophenyl (PFP) Stationary Phases

Pentafluorophenyl (PFP) stationary phases have emerged as a significant alternative to traditional C18 columns for the separation of a wide range of analytes, including dabsyl-amino acid derivatives. csic.esfortis-technologies.com Unlike C18 phases, which primarily rely on hydrophobic interactions, PFP phases offer multiple interaction mechanisms, including π-π interactions, dipole-dipole interactions, hydrogen bonding, and shape selectivity. fortis-technologies.comuhplcs.com This multi-modal nature makes them particularly effective for separating complex mixtures and closely related compounds. fortis-technologies.com

The stationary phase consists of a pentafluorophenyl group bonded to silica particles, often via a propyl spacer. uhplcs.comresearchgate.net The five fluorine atoms on the phenyl ring create an electron-deficient system, which enhances interactions with aromatic and electron-rich analytes. uhplcs.com This unique chemistry allows for alternative selectivity compared to C18 columns and can be advantageous for resolving challenging separations.

Recent research has focused on developing novel PFP stationary phases with embedded polar groups to further enhance selectivity. csic.es By introducing additional interaction sites, these modified PFP phases can provide synergistic effects, leading to improved separation of diverse analytes. csic.es The performance of PFP columns can be influenced by the specific bonding chemistry and the physical characteristics of the silica support, such as the use of core-shell particles which can lead to higher efficiency and resolution. fortis-technologies.com

Mobile Phase Optimization and Gradient Elution Profiles

The composition of the mobile phase is a critical factor in achieving optimal separation in HPLC. longdom.org For dabsyl-amino acids, the mobile phase typically consists of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. nih.govnih.gov The separation is highly influenced by the organic content, pH, and the type of buffer used. nih.govlcms.cz

The ratio of the organic solvent to the aqueous buffer in the mobile phase significantly impacts the retention and resolution of dabsyl-amino acids. longdom.orgresearchgate.net In reversed-phase chromatography, increasing the proportion of the organic modifier generally decreases the retention time of the analytes. moravek.com For complex mixtures of dabsyl-amino acids, a gradient elution is often employed. chromatographyonline.com This involves changing the mobile phase composition during the chromatographic run, typically by increasing the concentration of the organic solvent. chromatographyonline.commastelf.com This technique allows for the effective separation of compounds with a wide range of polarities, improving peak shape and reducing analysis time. longdom.orgchromatographyonline.com

The choice between acetonitrile and methanol as the organic modifier can also affect selectivity. Acetonitrile is often preferred for its low viscosity, which results in lower backpressure. mastelf.com The optimization of the gradient profile, including the initial and final solvent compositions and the gradient steepness, is crucial for maximizing resolution. chromatographyonline.com

The selection of an appropriate buffer and its concentration are important for maintaining a stable pH throughout the analysis and achieving reproducible results. mastelf.comnih.gov The optimal pH for separation depends on the specific amino acid derivatives being analyzed. For instance, studies have shown that a pH of around 5.4 can be effective for separating critical pairs of amino acids. nih.gov It is also important to operate within the stable pH range of the HPLC column to prevent degradation of the stationary phase. moravek.com

Compositional Tuning for Enhanced Resolution

Chromatographic Performance Metrics

A key challenge in the chromatography of dabsyl-amino acids is the separation of "critical pairs," which are closely eluting derivatives. nih.gov The resolution of these pairs is a critical measure of the method's performance. For instance, the separation of this compound from its isomer Dabsyl-β-alanine, or from other structurally similar dabsyl-amino acids like Dabsyl-glycine or Dabsyl-serine, requires careful optimization of chromatographic conditions. nih.govacs.org

The choice of stationary phase is paramount. PFP columns, with their unique selectivity, can offer advantages over C18 columns in resolving these critical pairs. nih.gov Mobile phase parameters, including the organic modifier, pH, and temperature, also significantly influence resolution. nih.gov For example, adjusting the mobile phase pH can modulate the elution order and improve the separation of co-eluting peaks. nih.gov Studies have shown that specific pH values can enhance the resolution between alanine (B10760859) and β-alanine derivatives. nih.gov

The following table presents research findings on the separation of this compound from other dabsyl amino acids, highlighting the conditions that influence resolution.

| Critical Pair | Stationary Phase | Mobile Phase Conditions | Key Findings |

| This compound / Dabsyl-D-alanine | C18 | 90% methanol: 10% water with 0.1% formic acid | Each enantiomer showed a single main peak, indicating successful preparation and potential for chiral separation analysis. nih.gov |

| L-alanine / β-alanine | C8 | 20 mM sodium acetate buffer and acetonitrile/methanol/water (50/32/18), pH 5.40 | Well-separated at pH 5.40; resolution decreased with increasing temperature. nih.gov |

| This compound / Dabsyl-glycine | Not specified | Not specified | The interaction of the dabsyl moiety is a primary driver for binding and separation. acs.org |

This table is interactive. Click on the headers to sort the data.

The choice of stationary phase also plays a crucial role. High-efficiency columns, such as those packed with core-shell particles or sub-2 µm fully porous particles, can significantly increase peak capacity. fortis-technologies.com Furthermore, employing orthogonal stationary phases, like PFP, can provide different selectivity and contribute to a more comprehensive separation when used in conjunction with traditional C18 columns. fortis-technologies.com By systematically optimizing both the stationary and mobile phases, it is possible to achieve significant enhancements in peak capacity and global resolution for the analysis of this compound and other dabsyl-amino acid derivatives. csic.es

Impact of Flow Rate and Temperature on Separation

In High-Performance Liquid Chromatography (HPLC) of this compound, both flow rate and temperature are critical operational parameters that significantly influence the separation efficiency, resolution, and analysis time. Optimizing these variables is essential for achieving reliable and reproducible results.

Flow Rate: The mobile phase flow rate directly affects the retention time and the width of chromatographic peaks. Generally, increasing the flow rate reduces the analysis time as the analytes are pushed through the column more quickly. avantorsciences.com However, there is a trade-off between speed and separation efficiency. According to the van Deemter equation, which describes the relationship between linear velocity (related to flow rate) and plate height (a measure of column efficiency), there is an optimal flow rate at which efficiency is maximized. chromatographyonline.com Deviating from this optimum, particularly by increasing the flow rate excessively, can lead to broader peaks and reduced resolution due to increased mass transfer resistance. chromatographyonline.comgcms.cz Conversely, a very low flow rate can also broaden peaks due to longitudinal diffusion. chromatographyonline.com For the separation of derivatized amino acids, studies have shown that the highest applicable flow rate that maintains a safe column pressure often yields optimal resolutions within a specific temperature range. nih.gov For instance, in the analysis of phenylthiocarbamyl (PTC) amino acids, optimum resolutions were achieved at the highest possible flow rates (up to 2.5 ml/min) that kept the column pressure below 3500 p.s.i. nih.gov In ultra-high-performance liquid chromatography (UHPLC) analysis of dabsyl amino acids, a flow rate of 0.8 mL/min has been used effectively with a short column to achieve rapid separation. jasco.hu

Temperature: Column temperature plays a multifaceted role in chromatographic separation. avantorsciences.com An increase in temperature generally leads to a decrease in the viscosity of the mobile phase. gcms.cz This reduction in viscosity lowers the system backpressure, allowing for the use of higher flow rates to shorten analysis time. avantorsciences.comgcms.cz Furthermore, elevated temperatures enhance the diffusion rates of analytes, which improves mass transfer kinetics between the stationary and mobile phases, often resulting in narrower and taller peaks, thereby increasing separation efficiency and detection sensitivity. chromatographyonline.comgcms.cz

However, the effect of temperature on selectivity (the separation factor between two peaks) is compound-specific and can be complex. avantorsciences.com A rule of thumb for reversed-phase chromatography suggests that a 1°C increase in temperature can decrease retention time by 1–2%. gcms.cz This change is not uniform for all compounds, which can lead to alterations in peak spacing and even reversal of elution order. gcms.cz For amino acid analysis, temperature can be a valuable tool for optimizing selectivity. nih.gov In some cases, increasing temperature improves the resolution of critical pairs, while in others, it can cause co-elution. nih.gov For example, in the separation of dabsylated cannabinoids on a C18 column, a high temperature of 65°C was successfully employed. researchgate.net Optimization studies for PTC-amino acids found the ideal temperature range to be between 30-50°C. nih.gov Therefore, temperature must be carefully controlled and optimized for the specific separation of this compound to balance analysis time, efficiency, and resolution. approcess.com

Table 1: Impact of Flow Rate and Temperature on HPLC Separation of this compound

| Parameter | Effect of Increase | Advantages | Disadvantages | Typical Optimized Conditions (for dabsyl/derivatized amino acids) |

|---|---|---|---|---|

| Flow Rate | Decreases retention time; may decrease efficiency (resolution) if too high. | Faster analysis. avantorsciences.com | Loss of resolution, increased backpressure. gcms.cz | 0.6 - 2.1 mL/min. jasco.hunih.govlcms.cz |

| Temperature | Decreases retention time; decreases mobile phase viscosity; increases diffusion rates. gcms.cz | Shorter analysis time, improved peak shape (higher efficiency), lower backpressure. avantorsciences.comgcms.cz | Potential for changes in selectivity (peak spacing/order), degradation of thermally labile compounds. avantorsciences.comgcms.cz | 25°C - 65°C. nih.govjasco.huresearchgate.net |

Chiral Separation Methodologies for this compound Enantiomers

The chiral separation of this compound from its D-enantiomer is crucial in many biochemical and pharmaceutical contexts, as enantiomers can exhibit different biological activities. High-performance liquid chromatography (HPLC) is a primary technique for this purpose, employing specialized chiral separation strategies. researchgate.netscribd.com The dabsyl group, being a bulky achiral moiety, requires the use of a chiral environment within the chromatographic system to achieve enantiomeric resolution. This is typically accomplished through ligand-exchange chromatography or the use of cyclodextrin-based chiral selectors. researchgate.netresearchgate.net

Ligand-exchange chromatography (LEC) is a powerful technique for the enantiomeric separation of derivatized amino acids, including dabsyl amino acids. researchgate.netmjcce.org.mk The principle, introduced by Davankov, relies on the formation of transient, diastereomeric mixed-metal chelate complexes between a chiral selector, a metal ion, and the enantiomers of the analyte. mjcce.org.mkresearchgate.net

The most common setup involves a chiral stationary phase (CSP) that has a chiral ligand (e.g., an amino acid like L-proline or L-hydroxyproline) covalently bonded to the support material. mjcce.org.mkresearchgate.net A metal ion, typically copper(II), is added to the mobile phase. researchgate.net The metal ion forms a complex with the chiral selector on the stationary phase. When the racemic mixture of Dabsyl-alanine passes through the column, its enantiomers displace a solvent ligand and form ternary complexes with the stationary chiral ligand and the metal ion.

Due to stereochemical differences, the stability of the diastereomeric complexes formed by the D- and L-enantiomers of Dabsyl-alanine differs. The enantiomer that forms the less stable complex spends more time in the mobile phase and elutes first, while the enantiomer forming the more stable complex is retained longer on the stationary phase, thus achieving separation. researchgate.net Alternatively, the chiral selector can be used as an additive in the mobile phase along with the metal ion, where it forms complexes with the analyte enantiomers in the mobile phase, and separation occurs on an achiral reversed-phase column (e.g., C18). mjcce.org.mkresearchgate.net LEC has been successfully applied to monitor L-alanine production from fermentation processes, demonstrating its utility for analyzing complex samples. nih.gov

Cyclodextrins (CDs) are cyclic oligosaccharides with a chiral, hydrophobic inner cavity and a hydrophilic outer surface. This structure allows them to form inclusion complexes with guest molecules of appropriate size and polarity, leading to chiral recognition. mdpi.com Both native (e.g., β-cyclodextrin, γ-cyclodextrin) and derivatized cyclodextrins are used for the enantioseparation of dabsyl amino acids. researchgate.netresearchgate.net

Cyclodextrin-Modified Stationary Phases: In this approach, cyclodextrins are chemically bonded to a solid support, typically silica gel, creating a chiral stationary phase (CSP). mdpi.comnih.gov The separation of Dabsyl-alanine enantiomers occurs based on the differential stability of the inclusion complexes formed between each enantiomer and the immobilized cyclodextrin (B1172386). The dabsyl group and the alanine side chain interact with the hydrophobic cavity of the cyclodextrin, while other interactions, such as hydrogen bonding with the hydroxyl groups on the rim of the CD, contribute to the enantioselectivity. researchgate.netmdpi.com Research has shown that derivatized cyclodextrins, such as (R)- or (S)-naphthylethylcarbamate-β-cyclodextrin (NEC-β-CD), can offer superior resolution for dabsyl amino acids compared to native β-CD phases. researchgate.net Interestingly, the enantiomer elution order for dabsyl amino acids can be reversed compared to dansyl amino acids on the same CD-based column, providing a mechanism to control elution order by selecting the appropriate derivatizing agent. researchgate.net

Cyclodextrin-Modified Mobile Phases: An alternative method involves using an achiral stationary phase (like a standard C18 column) and adding a cyclodextrin as a chiral mobile phase additive (CMPA). researchgate.netnih.gov In the mobile phase, the cyclodextrin forms transient diastereomeric inclusion complexes with the Dabsyl-alanine enantiomers. The enantiomer that complexes more strongly with the cyclodextrin in the mobile phase will have a modified partitioning behavior toward the stationary phase compared to the other enantiomer, enabling their separation. koreascience.kr The use of β-cyclodextrin as a mobile phase additive has been reported as a viable option for the chiral separation of dabsylated amino acids. researchgate.netscribd.com This approach offers flexibility, as the type and concentration of the cyclodextrin can be easily varied to optimize the separation. nih.gov

Table 2: Comparison of Chiral Separation Methodologies for Dabsyl-alanine Enantiomers

| Methodology | Principle | Implementation | Key Components |

|---|---|---|---|

| Ligand-Exchange Chromatography (LEC) | Formation of diastereomeric mixed-metal complexes with differing stabilities. researchgate.net | Chiral Stationary Phase (CSP) or Chiral Mobile Phase Additive (CMPA). mjcce.org.mk | Chiral selector (e.g., L-proline), Metal ion (e.g., Cu(II)). researchgate.net |

| Cyclodextrin-Based Separation | Formation of diastereomeric inclusion complexes with differing stabilities. mdpi.com | Chiral Stationary Phase (CSP) or Chiral Mobile Phase Additive (CMPA). researchgate.netresearchgate.net | Native or derivatized cyclodextrins (e.g., β-cyclodextrin). researchgate.netresearchgate.net |

Ligand-Exchange Chromatography for Chiral Resolution

Multidimensional Chromatographic Techniques Integrating Dabsylation

Multidimensional or hyphenated chromatographic techniques combine two or more separation and/or detection methods to analyze complex samples that are intractable by a single method. chromatographytoday.comijsrtjournal.com Integrating dabsylation with these advanced systems significantly enhances the sensitivity and selectivity of amino acid analysis, particularly for resolving enantiomers or analyzing trace amounts in complex matrices. researchgate.netnih.gov

A powerful approach for chiral resolution is two-dimensional high-performance liquid chromatography (2D-HPLC). nih.gov In a typical setup for dabsylated amino acids, the first dimension involves a high-efficiency separation on an achiral reversed-phase column (e.g., C18). researchgate.net This initial step separates the various dabsylated amino acids from each other and from other matrix components. A specific fraction containing the Dabsyl-alanine peak is then automatically transferred (heart-cutting) to a second column for the chiral separation. researchgate.net This second dimension employs a chiral separation mechanism, such as a cyclodextrin-based chiral stationary phase or the use of a chiral mobile phase additive like β-cyclodextrin. researchgate.net This technique was used to measure enantiomers of all proteinogenic amino acids in human plasma and urine, highlighting its power in clinical and biological research. nih.gov

Another common hyphenated technique is Liquid Chromatography-Mass Spectrometry (LC-MS). The coupling of HPLC with MS combines the separation power of chromatography with the high selectivity and sensitivity of mass detection. chromatographytoday.comresearchgate.net For dabsylated compounds, this is particularly advantageous. The dabsyl group contains a tertiary amine that is easily protonated, making it highly suitable for positive electrospray ionization (ESI), which significantly enhances the signal intensity and lowers detection limits. researchgate.net A rapid and sensitive LC-MS/MS method has been developed for the quantitative determination of dabsyl-derivatized compounds in biological samples, demonstrating the robustness of this hyphenated approach. researchgate.net The integration of dabsylation with multidimensional techniques provides a comprehensive analytical solution, enabling both achiral separation and subsequent chiral resolution or highly sensitive quantification in a single, automated workflow.

Spectroscopic Detection and Structural Characterization of Dabsyl L Alanine

Ultraviolet-Visible (UV-Vis) Spectrophotometric Detection

The attachment of the dabsyl chromophore to L-alanine allows for its detection using UV-Visible spectrophotometry, a technique based on the absorption of light by a molecule. bachem.com

Chromophore Properties and Optimal Wavelengths for Absorbance

The dabsyl group is a potent chromophore, meaning it is a part of the molecule responsible for its color by absorbing light in the visible region of the electromagnetic spectrum. vscht.cz This property is conferred by the azobenzene (B91143) structure within the dabsyl moiety. The derivatization of amino acids like L-alanine with dabsyl chloride results in dabsylated amino acids that are brightly colored and exhibit strong absorbance at specific wavelengths. researchgate.net

The optimal wavelength for detecting dabsylated amino acids, including Dabsyl-L-alanine, is in the visible range, typically around 425 nm to 468 nm. researchgate.netjascoinc.comjasco.hu This specific detection in the visible region is a significant advantage as it minimizes interference from other compounds present in biological samples that typically absorb in the UV range. jascoinc.com

Table 1: Optimal Absorbance Wavelengths for Dabsylated Amino Acids

| Derivative | Optimal Wavelength (λmax) | Source(s) |

|---|---|---|

| Dabsylated amino acids | 425 nm | researchgate.net |

| Dabsylated amino acids | 465 nm | jascoinc.com |

| Dabsylated amino acids | 468 nm | jasco.hu |

Sensitivity Characteristics in the Visible Region

The derivatization with dabsyl chloride offers high sensitivity for the analysis of amino acids. The resulting dabsylated compounds are very stable, which contributes to the reproducibility and accuracy of the analysis. jascoinc.com The detection in the visible light region allows for high-sensitivity analysis with minimal interference from other components that have UV absorption. jascoinc.com This method is sensitive enough to analyze amino acid compositions from as little as 0.5 µg of proteins or peptides with good accuracy. jascoinc.com The sensitivity on-column can reach the nanogram level per sample. researchgate.net

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Applications

Mass spectrometry is a powerful analytical technique used for measuring the mass-to-charge ratio of ions. It is widely employed for the identification and quantification of dabsylated amino acids due to its high selectivity and sensitivity. creative-proteomics.com

Electrospray Ionization (ESI) Mass Spectrometry of Dabsyl Derivatives

Electrospray ionization (ESI) is a soft ionization technique that is particularly suitable for the analysis of thermally labile and polar molecules like dabsylated amino acids. rsc.org In ESI-MS, the dabsylated amino acid is typically protonated to form a positively charged ion, [M+H]+. rsc.org For dabsylated amino acids, ESI-MS analysis is often conducted in positive ion mode under acidic conditions. creative-proteomics.com The derivatization itself can improve the ionization efficiency in ESI, contributing to enhanced sensitivity. ifremer.fr

Selected Reaction Monitoring (SRM) for Targeted Analysis

Selected Reaction Monitoring (SRM) is a highly sensitive and selective tandem mass spectrometry technique used for targeted quantification of specific molecules in complex mixtures. washington.educuni.czwikipedia.org In an SRM experiment, a specific precursor ion (in this case, the protonated this compound) is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. cuni.czwikipedia.org This two-stage mass filtering provides exceptional selectivity and sensitivity, allowing for the detection of low-abundance analytes. washington.educuni.cz The specific pair of precursor and product ion mass-to-charge ratios (m/z) is known as a "transition." washington.eduwikipedia.org SRM is a non-scanning technique, which contributes to its high duty cycle and unmatched sensitivity for quantitative analyses. cuni.cz

Table 2: Example SRM Transitions for Dabsylated Compounds

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Source(s) |

|---|---|---|---|

| Dabsyl-taurine | 413 | 224 | researchgate.net |

| Dabsyl-anserine | 265 | 121 | researchgate.net |

| Dabsyl-carnosine | 401 | 224 | researchgate.net |

Product Ion Spectral Interpretation for Structural Confirmation

Tandem mass spectrometry (MS/MS) is used to generate product ion spectra, which provide structural information about the precursor ion. nationalmaglab.org The fragmentation of the selected precursor ion in the collision cell yields a characteristic pattern of product ions. unt.edu For dabsylated amino acids, the collision-induced dissociation (CID) spectra are often characterized by specific fragmentation patterns. nih.gov

For many dabsyl-derivatized amino acids, a common and major fragment ion is observed at m/z 224. researchgate.net This fragment corresponds to a part of the dabsyl group. However, the fragmentation of the amino acid portion of the molecule can also provide specific structural information. For underivatized alanine (B10760859), principal fragment ions include [M+H-H₂O-CO]⁺. nih.gov The interpretation of the full product ion spectrum allows for the unambiguous confirmation of the this compound structure. cuni.cz

Comparative Detection Strategies for this compound (e.g., with Fluorescence-Based Derivatization)

The detection of amino acids, including this compound, is often accomplished through derivatization to enhance their detectability, particularly in complex biological matrices. Dabsyl chloride is a well-established derivatizing agent that reacts with primary and secondary amino groups, yielding dabsylated amino acids that are highly stable and possess strong chromophoric properties, making them suitable for UV-Vis detection. jasco.huresearchgate.net However, fluorescence-based derivatization methods are frequently employed as an alternative, often providing superior sensitivity. jafs.com.pl

A comparison between dabsylation and common fluorescence-based derivatization strategies reveals trade-offs in sensitivity, selectivity, and operational complexity. Reagents such as o-phthaldialdehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) are prominent in fluorescence detection of amino acids. creative-proteomics.com

OPA reacts rapidly with primary amino acids to form fluorescent derivatives, but it does not react with secondary amino acids like proline. jafs.com.plnih.gov This limitation can be overcome by using a combination of reagents, such as OPA and FMOC-Cl, to analyze both primary and secondary amino acids simultaneously. nih.gov FMOC-Cl itself reacts with both primary and secondary amino acids, and its derivatives are stable. creative-proteomics.com However, its hydrolysis by-product, FMOC-OH, also exhibits fluorescence, which can interfere with the analysis. creative-proteomics.com

AQC is another popular reagent that reacts quickly with both primary and secondary amino acids, forming stable derivatives with minimal interference from by-products. creative-proteomics.com In a comparative study involving the neurotoxin β-N-methylamino-L-alanine (BMAA), quantitative results from an AQC derivatization method were found to be lower than those from a direct analysis using hydrophilic interaction liquid chromatography (HILIC). mdpi.com

Dansyl chloride is another versatile reagent that reacts with primary and secondary amino groups to form fluorescent derivatives. researchgate.net It is widely used for labeling amino acids for HPLC analysis with fluorescence detection. researchgate.netresearchgate.net

While the dabsyl group itself is not fluorescent, a recent study has shown that dabsylated amino acids can be detected using a fluorescence detector. nih.gov This is due to a strong quenching effect of the dabsyl group, which results in the appearance of negative peaks. Although the limit of detection with this indirect fluorescence method was higher than with conventional UV-Vis detection for dabsylated serine enantiomers, it presents a viable option for laboratories equipped only with fluorescence detectors. nih.gov

The choice of derivatization and detection strategy depends on the specific analytical requirements, including the required sensitivity, the types of amino acids to be analyzed, and the available instrumentation.

Table 1: Comparison of Derivatization Reagents for Amino Acid Analysis

Mitigation of Matrix-Induced Detection Interferences

The accurate quantification of this compound, particularly in complex biological, food, or environmental samples, can be significantly hampered by matrix effects. mdpi.comresearchgate.net Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous components in the sample matrix, leading to either signal suppression or enhancement and potentially compromising the accuracy and reproducibility of the analysis. fujifilm.commdpi.com

Several strategies can be employed to mitigate these interferences. A primary approach is thorough sample preparation to remove interfering substances before analysis. Solid-Phase Extraction (SPE) is a widely used technique for sample cleanup. mdpi.comifremer.fr For instance, cation-exchange SPE cartridges, such as Oasis MCX, have been effectively used to purify amino acids from various matrices, including cyanobacteria and shellfish, thereby reducing matrix effects during LC-MS/MS analysis. mdpi.comifremer.fr The SPE clean-up step is crucial for removing co-eluting compounds that can cause signal suppression or enhancement. ifremer.fr

Sample dilution is another straightforward yet effective method to reduce the concentration of matrix components relative to the analyte. mdpi.com For derivatization methods with high sensitivity, such as those using FMOC-Cl, sample dilution (up to 30 times) can be sufficient to eliminate matrix effects. nih.gov In a study comparing four different derivatization reagents, the analysis of amino acids in tea and honey showed that results obtained with diethyl ethoxymethylenemalonate (DEEMM) were least affected by the sample matrix, while those with FMOC-Cl, p-N,N,N-trimethylammonioanilyl N'-hydroxysuccinimidyl carbamate iodide (TAHS), and dansyl chloride (DNS) were more influenced by matrix effects, which could be reconciled by sample dilution. nih.gov

The use of an appropriate internal standard is a powerful way to compensate for matrix effects that cannot be eliminated through sample preparation. fujifilm.commdpi.com Ideally, a stable isotope-labeled version of the analyte (e.g., d3-BMAA for BMAA analysis) is used as the internal standard. researchgate.net Since the stable isotope-labeled internal standard has nearly identical physicochemical properties and chromatographic behavior to the analyte, it experiences the same matrix effects, allowing for accurate correction of the analyte signal. fujifilm.com

Finally, optimizing chromatographic conditions can also help to mitigate matrix effects by separating the analyte of interest from interfering matrix components. mdpi.com This can involve adjusting the mobile phase composition, gradient profile, or selecting a different type of chromatography column, such as switching from reversed-phase to hydrophilic interaction liquid chromatography (HILIC). lcms.cz

Table 2: Strategies for Mitigating Matrix Effects in Amino Acid Analysis

Applications of Dabsyl L Alanine in Advanced Bioanalytical and Biomedical Research

Quantitative Profiling of Amino Acids in Complex Biological Matrices

Dabsyl-L-alanine, or more accurately, the derivatizing agent dabsyl chloride used to produce dabsylated amino acids, plays a crucial role in the quantitative analysis of amino acids in various biological samples. jascoinc.comresearchgate.net The dabsylation process involves reacting amino acids with dabsyl chloride, which attaches a chromophoric dabsyl group to the amino acids. jascoinc.comresearchgate.net This derivatization is advantageous because the resulting dabsylated amino acids are stable and can be detected with high sensitivity using a simple UV/VIS detector, often at a wavelength of around 465 nm. jascoinc.com This method avoids interference from other UV-absorbing components in complex biological samples. jascoinc.com

Analysis in Human and Animal Biofluids (Plasma, Urine, Serum)

The analysis of amino acids in biofluids such as plasma, urine, and serum is essential for diagnosing and monitoring various physiological and pathological states. nih.govanimbiosci.org Methods utilizing dabsyl chloride for derivatization have been successfully applied to these complex matrices. researchgate.net For instance, high-performance liquid chromatography (HPLC) methods coupled with dabsyl derivatization allow for the reliable analysis of amino acids in urine, with high sensitivity. researchgate.net This technique has been instrumental in studying the kinetics of amino acids like D-alanine in human plasma and urine following oral intake. medrxiv.orgmedrxiv.org Such studies are crucial for understanding the absorption, distribution, and excretion of amino acids, providing insights into renal function and metabolic processes. medrxiv.orgmedrxiv.orgmdpi.com The stability of dabsyl derivatives and the specificity of detection make this a robust method for obtaining accurate quantitative data from these complex biofluids. jascoinc.comresearchgate.net Recent advancements in LC-MS/MS have further enhanced the sensitivity and specificity of amino acid profiling in small volumes of plasma, which is valuable in preclinical and clinical research. nih.govanaquant.com

Table 1: Research Findings on Amino Acid Analysis in Biofluids This table is interactive. You can sort and filter the data by clicking on the column headers.

| Biofluid | Analytical Method | Key Findings | Reference |

|---|---|---|---|

| Human Urine | HPLC with dabsyl chloride derivatization | Reliable analysis of amino acids at concentrations near 16 mg/L. | researchgate.net |

| Human Plasma and Urine | Kinetic analysis after oral D-alanine intake | D-alanine is rapidly absorbed and appears in the blood, followed by urinary excretion. | medrxiv.org |

| Human Urine | LC-ESI-MS/MS with a chiral tag | Simultaneous determination of D,L-amino acids, finding measurable concentrations of many D-amino acids. | mdpi.com |

Determination in Cellular and Tissue Extracts

The quantitative analysis of amino acids in cellular and tissue extracts provides critical information about cellular metabolism and the physiological state of tissues. Derivatization with reagents like dabsyl chloride has been a cornerstone in enabling the sensitive detection of amino acids from these complex samples by HPLC. researchgate.netresearchgate.net For example, methods have been developed to determine total amino acids in very small amounts of tissue extracts, such as from the pituitary or pineal glands of small animals. researchgate.net Furthermore, the analysis of amino acid profiles in different tissues, including muscle tissue from rats on various diets, has been facilitated by advanced analytical techniques like UHPLC-high-resolution mass spectrometry, demonstrating the robustness of such methods across diverse biological matrices. nih.gov These analyses are fundamental in various research areas, including neuroscience and cancer research, where alterations in amino acid levels can be indicative of specific cellular processes or disease states. nih.govnih.gov

Characterization in Hair Protein Hydrolysates

Hair, being a proteinaceous tissue, can provide a historical record of metabolic processes. The analysis of its amino acid composition is valuable in nutritional and forensic science. A simple and reliable RP-HPLC-DAD method has been developed for the analysis of 19 amino acids in the protein hydrolysate of chemically treated hair. researchgate.net This method utilizes pre-column derivatization with dansyl chloride, a reagent similar to dabsyl chloride. researchgate.netresearchgate.net The study demonstrated that the concentration of amino acids, particularly cystine, decreases in bleached hair with increasing concentrations of hydrogen peroxide. researchgate.net Such methods are useful for assessing hair damage and for analyzing the amino acid profiles of other protein samples. researchgate.net

Application in Peptide and Protein Hydrolysate Characterization

Determining the amino acid composition of peptides and proteins is fundamental in biochemistry and proteomics. Pre-column derivatization with dabsyl chloride followed by reversed-phase HPLC is a widely used, sensitive, and rapid method for this purpose. researchgate.net This technique has been improved through the development of simplified and reproducible derivatization strategies, making it well-suited for generating precise amino acid composition information from peptides and proteins. researchgate.net For instance, this method has been applied to characterize protein hydrolysates from various sources, such as fish by-products and plant proteins. nih.govpan.olsztyn.pl The analysis of amino acid profiles in these hydrolysates helps in assessing their nutritional value and potential bioactive properties. nih.govbioflux.com.roscienceopen.com The stability of dabsyl-amino acid derivatives is a significant advantage, allowing for accurate and reproducible analysis. jascoinc.com

Table 2: Amino Acid Composition of Various Protein Hydrolysates This table is interactive. You can sort and filter the data by clicking on the column headers.

| Protein Source | Key Amino Acids Found | Analytical Significance | Reference |

|---|---|---|---|

| Fish Discards and By-products | Glutamic acid, aspartic acid, glycine, proline, alanine (B10760859) | Assessment of nutritional value and antioxidant activity. | nih.gov |

| Indonesian Catfish Protein Isolate | Valine, lysine, arginine, alanine, tyrosine, glycine | Characterization of bioactive peptides with antioxidant capacity. | bioflux.com.ro |

| Fluted Pumpkin Leaf Protein | Aspartic acid, glutamic acid, proline, valine, lysine | High content of hydrophobic amino acids, indicating potential bioactivities. | pan.olsztyn.pl |

Analysis of Amino Acids in Food Science and Environmental Samples

The determination of amino acid content is crucial for evaluating the nutritional quality and authenticity of food products. myfoodresearch.com Dabsyl chloride derivatization coupled with HPLC is a reliable method for analyzing amino acids in complex food matrices. researchgate.netresearchgate.net

Environmental Monitoring (e.g., surface water)

The detection of neurotoxic amino acids in surface water is a critical aspect of environmental monitoring due to their potential impact on ecosystems and public health. While direct analysis of this compound in environmental samples is not a primary application, the principles of derivatization, similar to those used with dabsyl chloride for amino acid analysis, are central to the detection of these harmful compounds.

For instance, methods have been developed for the sensitive monitoring of the neurotoxin β-N-methylamino-L-alanine (BMAA) and its isomers, such as N-(2-aminoethyl)glycine (AEG), β-amino-N-methylalanine (BAMA), and 2,4-diaminobutyric acid (DAB), in surface waters. plos.orgnih.govresearchgate.net These methods often involve a derivatization step to enhance the detectability of the target analytes by techniques like liquid chromatography-mass spectrometry (LC-MS). One common derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC-Cl). plos.orgnih.govresearchgate.net This process, analogous to dabsylation, attaches a fluorescent or chromophoric tag to the amino acids, enabling their detection at very low concentrations.

Studies have successfully applied these methods to survey lakes and rivers, revealing the prevalence of these neurotoxins. In a large-scale study in Canada, DAB was detected in over 70% of surface water samples, with concentrations reaching up to 1,900 ng/L, particularly during cyanobacterial blooms. plos.orgnih.govresearchgate.net AEG was also frequently found. plos.org BMAA, the most well-known of these neurotoxins, was detected less frequently but was present at a concentration of 110 ng/L in one location impacted by a harmful algal bloom. plos.orgnih.govresearchgate.net Another extensive study across five countries detected AEG and DAB in 30% and 43% of samples, respectively, with maximum concentrations of 19,000 ng/L for AEG and 1,100 ng/L for DAB. nih.gov BAMA was found in less than 8% of the samples, and BMAA was not detected in any. nih.gov These findings highlight the importance of sensitive analytical methods, often reliant on derivatization, for monitoring the distribution of these emerging environmental contaminants.

Table 1: Detection of Neurotoxic Amino Acid Analogues in Surface Water

| Compound | Detection Frequency | Concentration Range (ng/L) | Reference |

|---|---|---|---|

| DAB | >70% (Canada study) | <3–1,900 | plos.orgnih.govresearchgate.net |

| AEG | 62% (Canada study) | <2–4,900 | plos.org |

| BMAA | 1/82 samples (Canada study) | <5–110 | plos.org |

| BAMA | 2/82 samples (Canada study) | <5–130 | plos.org |

| AEG | 30% (Multi-country study) | 5–19,000 | nih.gov |

| DAB | 43% (Multi-country study) | 10–1,100 | nih.gov |

| BAMA | <8% (Multi-country study) | 15–56 | nih.gov |

Interactive Data Table: This table summarizes the detection frequencies and concentration ranges of various neurotoxic amino acid analogues found in surface water samples from different studies.

Targeted Analysis of Non-Proteinogenic Amino Acids and Isomers

The accurate identification and quantification of non-proteinogenic amino acids, particularly neurotoxic analogues, is a significant challenge in analytical chemistry. Dabsyl chloride, the parent compound of this compound, is a well-established derivatizing agent for amino acids, enabling their sensitive detection by high-performance liquid chromatography (HPLC). researchgate.net This principle is crucial for differentiating and quantifying structurally similar amino acid isomers, which may have vastly different toxicological profiles.

The neurotoxin β-N-methylamino-L-alanine (BMAA) has been linked to neurodegenerative diseases. plos.orgmdpi.com However, its analysis is complicated by the presence of isomers such as 2,4-diaminobutyric acid (DAB), N-(2-aminoethyl)glycine (AEG), and β-amino-N-methylalanine (BAMA), which can interfere with accurate quantification. plos.orgnih.govresearchgate.net Derivatization techniques are essential for the chromatographic separation and distinct quantification of these isomers.

While dabsyl chloride is a classic choice, other reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) and dansyl chloride have also been effectively used for this purpose. rsc.orgnih.gov These reagents react with the amino groups of BMAA and its isomers, creating derivatives that can be separated by HPLC and detected with high sensitivity using mass spectrometry (MS/MS). rsc.org This approach allows researchers to distinguish between BMAA and its isomers, which is critical as they exhibit different toxicities. plos.orgnih.govresearchgate.net For example, DAB is also a neurotoxin. plos.org The ability to accurately quantify these compounds individually is vital for assessing the true environmental risk and understanding their respective roles in neurodegenerative diseases.

Table 2: Neurotoxic Amino Acid Analogues and their Significance

| Abbreviation | Full Name | Significance | Reference |

|---|---|---|---|

| BMAA | β-N-methylamino-L-alanine | Neurotoxin linked to neurodegenerative diseases. | plos.orgmdpi.com |

| DAB | 2,4-diaminobutyric acid | Neurotoxic isomer of BMAA. | plos.org |

| AEG | N-(2-aminoethyl)glycine | Isomer of BMAA with different toxicity. | plos.org |

| BAMA | β-amino-N-methylalanine | Isomer of BMAA with different toxicity. | plos.org |

Interactive Data Table: This table lists the common neurotoxic amino acid analogues, their full names, and their significance in environmental and health research.

Chiral Metabolomics Utilizing this compound Derivatives

Chiral metabolomics, the study of the distribution and function of enantiomers of metabolites, is a rapidly growing field. This compound and related dabsyl derivatives play a significant role in this area by enabling the separation and quantification of D- and L-amino acids.

The determination of the enantiomeric purity of amino acids is crucial in various fields, including pharmaceuticals and food science. Derivatization with a chiral reagent, such as a dabsyl derivative of a specific enantiomer, can be used to create diastereomers that are separable by standard chromatographic techniques. While direct use of this compound for this is less common, the principle of using chiral derivatizing agents is well-established.

Methods for assessing enantiomeric purity often involve gas chromatography (GC) or HPLC with chiral columns. cat-online.com However, pre-column derivatization with reagents like dabsyl chloride can simplify the analysis by allowing the use of more common achiral columns. The resulting dabsylated amino acids can then be analyzed to determine the ratio of D- and L-enantiomers. This is particularly important for detecting racemization during chemical processes or for identifying the presence of non-natural D-amino acids in biological samples. cat-online.com

The study of D-amino acids in the context of neurodegenerative diseases is an emerging area of research. nih.govmdpi.com Altered levels of certain D-amino acids have been observed in patients with conditions like Alzheimer's disease. nih.govmdpi.com Dabsyl derivatization provides a sensitive method for quantifying these subtle changes.

Table 3: D-Amino Acids Implicated in Neurodegenerative Disease Research

| D-Amino Acid | Associated Condition/Function | Reference |

|---|---|---|

| D-Serine | Neurotransmission, Alzheimer's Disease | nih.govmdpi.com |

| D-Aspartate | Neurotransmission, Alzheimer's Disease | mdpi.com |

| D-Alanine | Neurotransmission, Alzheimer's Disease | mdpi.com |

| D-Proline | Alzheimer's Disease | mdpi.com |

Interactive Data Table: This table highlights some of the D-amino acids that have been studied in the context of neurodegenerative diseases.

Assessment of Enantiomeric Purity

Investigation of Biomolecular Interactions through this compound Labeling

The dabsyl group is a well-known chromophore and quencher of fluorescence. This property makes this compound and other dabsyl-labeled molecules valuable tools for studying biomolecular interactions, such as protein-protein or protein-nucleic acid interactions, often using techniques like Fluorescence Resonance Energy Transfer (FRET).

In a FRET-based assay, a fluorescent donor molecule is paired with a quencher molecule, such as dabsyl. lifetein.com When the donor and quencher are in close proximity, the energy from the excited donor is transferred non-radiatively to the quencher, resulting in a decrease in the donor's fluorescence. This distance-dependent phenomenon can be used to monitor changes in the conformation of a biomolecule or the binding of a ligand. For example, a peptide or protein can be labeled with a fluorophore at one site and a dabsyl quencher at another. lifetein.comresearchgate.net A change in the protein's structure that alters the distance between the two labels will result in a change in fluorescence, providing information about the dynamics of the interaction. While other quenchers like DABCYL are commonly used in FRET pairs with fluorophores like EDANS, the principle remains the same, and dabsyl derivatives can serve a similar purpose. lifetein.com The use of unnatural amino acids with fluorescent properties also allows for site-selective probing of peptide and protein interactions. researchgate.netrsc.org

Studies of Ligand-Protein Binding Kinetics and Thermodynamics (e.g., with Bovine Serum Albumin)

The interaction between small molecules and proteins is a critical area of study in pharmacology and biochemistry. This compound serves as a model ligand to investigate these interactions, with Bovine Serum Albumin (BSA) often used as a model protein due to its structural similarity to human serum albumin (HSA) and its ready availability. biointerfaceresearch.comresearchgate.net

Frontal gel filtration chromatography has been employed to examine the binding of dabsyl amino acids, including this compound, to BSA. nih.gov These studies are crucial as the interaction of ligands with serum albumin can significantly impact their distribution kinetics within the body. nih.gov Dabsyl amino acids are advantageous for these studies due to their strong absorption of visible light. nih.gov

Fluorescence spectroscopy is another powerful technique used to characterize the binding of ligands to proteins. When this compound binds to BSA, it can quench the intrinsic fluorescence of the protein, a phenomenon that can be analyzed to determine binding parameters. Studies have shown that the binding of various ligands to BSA can occur via a static quenching mechanism, indicating the formation of a ground-state complex between the ligand and the protein. bmmj.orgnih.gov

Thermodynamic parameters, such as enthalpy (ΔH) and entropy (ΔS) changes, can be calculated from binding studies at different temperatures. These parameters provide insight into the nature of the binding forces. For instance, negative enthalpy and entropy changes can suggest the involvement of van der Waals forces and hydrogen bonds in the interaction. swu.ac.th The binding affinity, represented by the binding constant (K_b or K_a), and the number of binding sites (n) are also determined from these studies. For many small molecule-BSA interactions, the binding constants are in the range of 10⁴ to 10⁵ M⁻¹, indicating a strong interaction, with typically one primary binding site. nih.govswu.ac.thmdpi.com

Molecular docking simulations complement experimental data by providing a theoretical model of the binding interaction at the molecular level. These studies can predict the specific binding site of the ligand on the protein, often identifying subdomains like IIA as the primary binding location for many ligands. biointerfaceresearch.comswu.ac.th

Interactive Data Table: Binding Parameters of Various Ligands to Bovine Serum Albumin (BSA)

| Ligand | Technique | Binding Constant (K_b or K_a) (M⁻¹) | Number of Binding Sites (n) | Primary Binding Forces | Reference |

| This compound | Frontal Gel Filtration Chromatography | Not explicitly stated | Not explicitly stated | Not explicitly stated | nih.gov |

| Astilbin | Fluorescence Spectroscopy | 7.31 x 10⁴ (at 298 K) | ~1 | Hydrogen bonding, van der Waals | nih.gov |

| Quinoline derivatives | Fluorescence Spectroscopy | 10⁴ - 10⁵ | ~1 | van der Waals, hydrogen bonding | swu.ac.th |

| Palladium(II) complexes | Fluorescence Spectroscopy | High affinity | Not explicitly stated | Not explicitly stated | mdpi.com |

Emerging Applications in Clinical Diagnostics and Biomarker Discovery

The unique properties of this compound and related dabsylated amino acids are also being explored for their potential in clinical diagnostics and biomarker discovery. The ability to derivatize amino acids with a dabsyl group allows for their sensitive detection using techniques like high-performance liquid chromatography (HPLC) with visible detection. researchgate.net

Recent advancements in analytical techniques have highlighted the potential of specific D-amino acids as biomarkers for diseases such as kidney disease. nih.gov While this compound itself is an L-amino acid derivative, the dabsylation technique can be applied to a wide range of amino acids, including their D-enantiomers. This is significant because methods that can separate and quantify enantiomers are crucial for biomarker research. researchgate.net

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is a powerful approach for biomarker discovery. Amino acids such as L-alanine and L-valine have been identified as potential biomarkers for conditions like hepatocellular carcinoma. mdpi.com The derivatization of these amino acids with reagents like dabsyl chloride enhances their detectability in complex biological samples. researchgate.net

The development of sensitive analytical methods, such as UPLC-MS/MS, often involves derivatization to improve the ionization efficiency and chromatographic separation of target analytes. mdpi.com Dabsylation is a well-established derivatization technique that can be integrated into such methods for the quantification of amino acid biomarkers. researchgate.net

Interactive Data Table: Potential Amino Acid Biomarkers and Relevant Analytical Techniques

| Potential Biomarker | Associated Condition | Analytical Technique for Detection | Role of Derivatization | Reference |

| D-amino acids | Kidney Disease | Not specified | Dabsylation can be used for sensitive detection | nih.gov |

| L-valine, Glycine, DL-isoleucine | Hepatocellular Carcinoma | GC-SIM-MS | Enhances detectability in metabolomics studies | mdpi.com |

| β-N-methylamino-L-alanine (BMAA) | Neurodegenerative Diseases | LC-MS/MS | Pre-column derivatization improves sensitivity | mdpi.com |

Method Validation and Quality Control Protocols for Dabsyl L Alanine Assays

Establishment of Linearity and Dynamic Range

A fundamental aspect of any quantitative assay is the establishment of a linear relationship between the concentration of the analyte, Dabsyl-L-alanine, and the analytical response. This relationship defines the dynamic range of the assay, which is the concentration interval over which the method is both accurate and precise.

High-performance liquid chromatography (HPLC) methods coupled with various detectors are commonly employed for the analysis of dabsylated amino acids. Linearity is typically assessed by preparing a series of calibration standards of this compound at different concentrations and analyzing them in triplicate. The response (e.g., peak area) is then plotted against the known concentration, and a linear regression analysis is performed. A high coefficient of determination (R²) is indicative of a strong linear relationship.

For instance, in a study developing an HPLC method for amino acid analysis, good linearity (R² ≥ 0.99) was achieved over a concentration range of 0.125–125 μM/L. plos.org Similarly, another RP-HPLC-DAD method for dansyl amino acids, a related derivatization technique, demonstrated excellent linearity in the concentration range of 0.05-0.5 mmol/l for all tested amino acids. researchgate.net Research on underivatized amino acids has also shown linear ranges spanning three orders of magnitude (0.01 µM to 10 µM) with R² values greater than 0.996 for the majority of compounds. lcms.cz